Apilimod

PIKfyve inhibition kinase selectivity off-target activity

Apilimod is the only PIKfyve inhibitor with clinical CNS validation (Phase 2a ALS) and a 73% reduction in CSF biomarker. It combines unprecedented kinase selectivity (no off-targets >9.1 µM) with dual IL-12/IL-23 suppression (IC50 1-2 nM). Its oral bioavailability and CNS penetrance make it essential for neurodegenerative, antiviral (SARS-CoV-2 EC50 23 nM), and B‑cell lymphoma research. Competitor analogs lack clinical safety data, making Apilimod the definitive tool for target engagement studies.

Molecular Formula C23H26N6O2
Molecular Weight 418.5 g/mol
CAS No. 541550-19-0
Cat. No. B1663032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApilimod
CAS541550-19-0
Synonyms(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine
Molecular FormulaC23H26N6O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4
InChIInChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17+
InChIKeyHSKAZIJJKRAJAV-KOEQRZSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apilimod (CAS 541550-19-0) PIKfyve/IL-12/23 Inhibitor: Baseline Procurement Specifications


Apilimod (STA-5326; CAS 541550-19-0) is a cell-permeable small molecule that functions as a potent and selective inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), with an in vitro IC50 of 14 nM [1]. It was originally developed as an orally active inhibitor of the cytokines IL-12 and IL-23, demonstrating IC50 values of 1 nM and 2 nM in human and monkey PBMCs, respectively [2]. The compound has been evaluated in Phase 2 clinical trials for Crohn's disease, rheumatoid arthritis, and more recently for C9orf72 amyotrophic lateral sclerosis (ALS) in its dimesylate salt form [3].

Why Apilimod Cannot Be Simply Substituted with Other PIKfyve or Cytokine Inhibitors


Although several PIKfyve inhibitors exist, including YM201636, APY0201, and Vacuolin-1, Apilimod possesses a unique combination of high kinase selectivity, dual cytokine suppression, and extensive clinical safety data that is not replicated in its analogs. Apilimod demonstrated no off-target activity when profiled against 10 lipid kinases and 31 protein kinases at concentrations >9.1 µM . In contrast, YM201636 is known to be less selective and inhibits insulin-induced activation of class IA PI3 kinase [1]. Furthermore, a comparative study in multiple myeloma cell lines showed that Apilimod has a distinct cellular potency profile, with an EC50 at nanomolar concentrations in 5% of tested lines, compared to 40% for YM201636 and 65% for the more potent, but less clinically advanced, APY0201 [2]. Apilimod dimesylate is also the only PIKfyve inhibitor to demonstrate CNS penetrance and a 73% reduction in a disease-specific biomarker in a randomized Phase 2a ALS clinical trial [3].

Quantitative Comparative Evidence for Apilimod Selection vs. Closest Analogs


Superior Kinase Selectivity Profile Compared to YM201636

Apilimod is a highly selective PIKfyve inhibitor with no detectable off-target activity against a broad panel of lipid and protein kinases, a feature that distinguishes it from other PIKfyve inhibitors like YM201636 [1]. When profiled against 10 other lipid kinases and 31 other protein kinases, Apilimod showed IC50 values >9.1 µM for all, indicating >650-fold selectivity for PIKfyve (IC50 = 14 nM) . In contrast, YM201636 is known to be less selective and inhibits insulin-induced activation of class IA PI3 kinase [2].

PIKfyve inhibition kinase selectivity off-target activity

Dual Inhibition of IL-12 and IL-23 Cytokine Production vs. Pure Kinase Inhibitors

Apilimod uniquely functions as both a PIKfyve kinase inhibitor and a potent suppressor of IL-12 and IL-23 cytokine production [1]. It inhibits IL-12 production with an IC50 of 1 nM in human PBMCs stimulated with IFN-γ/SAC and with an IC50 of 10 nM in IFN-γ/LPS-stimulated human PBMCs . This dual pharmacology is not shared by all PIKfyve inhibitors. For example, YM201636 and APY0201 are primarily characterized for their kinase inhibition, without this level of direct cytokine suppression data [2].

cytokine inhibition IL-12 IL-23 autoimmune

Validated Antiviral Activity Against SARS-CoV-2 with Favorable Selectivity Index

Apilimod has demonstrated potent antiviral activity against SARS-CoV-2 in multiple cellular models, with quantifiable potency and a favorable selectivity index [1]. In Vero E6 cells, Apilimod showed an EC50 of <0.08 µM and in A549-ACE2 cells, an EC50 of 0.007 µM . In a direct comparative study, Apilimod exhibited an EC50 of 0.023 µM against SARS-CoV-2 in Vero cells, with a selectivity index (CC50/EC50) of 1304, demonstrating its high potency and low cytotoxicity in this antiviral context [2].

SARS-CoV-2 antiviral COVID-19 drug repurposing

Clinical Proof-of-Mechanism with CNS Target Engagement in ALS Trial

Apilimod dimesylate is the only PIKfyve inhibitor with clinical proof-of-mechanism data in a neurodegenerative disease, demonstrating CNS penetrance and target engagement in a randomized Phase 2a trial for C9orf72 ALS [1]. At Week 12, apilimod dimesylate (125 mg BID) increased plasma sGPNMB, a biomarker of PIKfyve inhibition, by >2.5-fold (P < 0.001) and reduced CSF poly(GP) protein levels, a disease-specific target engagement biomarker, by 73% (P < 0.001) [2]. This is the largest reduction in CSF poly(GP) levels observed in any C9orf72 ALS clinical trial to date [3]. In contrast, other PIKfyve inhibitors like YM201636, APY0201, and Vacuolin-1 lack any comparable clinical data.

ALS neurodegeneration biomarker C9orf72 clinical trial

High Aqueous Solubility of Apilimod Dimesylate Salt Form

The dimesylate salt of Apilimod (CAS 870087-36-8) offers a significant practical advantage over the free base form for in vitro and in vivo studies due to its high aqueous solubility . Apilimod dimesylate has a maximum solubility of 61.07 mg/mL (100 mM) in water, whereas the free base form (CAS 541550-19-0) is described as soluble in DMSO (>25 mg/mL) but not in water . This high water solubility facilitates easier formulation for oral gavage and cell culture studies without the need for high concentrations of organic solvents like DMSO, which can be cytotoxic .

solubility formulation in vivo studies dimesylate salt

Recommended Research and Industrial Application Scenarios for Apilimod and Apilimod Dimesylate


C9orf72 ALS and Neurodegenerative Disease Research: In Vivo Target Engagement Studies

Apilimod dimesylate is the only PIKfyve inhibitor with clinical validation of CNS penetrance and target engagement, demonstrated by a 73% reduction in CSF poly(GP) protein levels in a Phase 2a ALS trial . This makes it the essential tool for preclinical research in C9orf72 ALS, frontotemporal dementia (FTD), and other neurodegenerative diseases where PIKfyve modulation and TFEB activation are therapeutic hypotheses.

Host-Directed Antiviral Research for SARS-CoV-2 and Ebola Virus

With an EC50 of 0.023 µM and a high selectivity index (>1300) against SARS-CoV-2 in Vero cells, Apilimod is a potent host-directed antiviral compound . It is recommended for studies on viral entry mechanisms, endosomal trafficking, and as a positive control in drug repurposing screens for enveloped viruses, including SARS-CoV-2 and filoviruses like Ebola and Marburg [6].

B-Cell Malignancy and Multiple Myeloma Cytotoxicity Studies

Apilimod has demonstrated selective cytotoxic activity in B-cell non-Hodgkin lymphoma and multiple myeloma cell lines . It is recommended for use as a tool compound to investigate PIKfyve-dependent autophagy disruption and lysosomal dysfunction as a therapeutic strategy in hematological cancers [6].

Autoimmune and Inflammatory Disease Models: In Vivo Oral Dosing

The high water solubility of Apilimod dimesylate (100 mM in water) and its oral bioavailability make it ideal for in vivo studies of Th1/Th17-mediated autoimmune diseases . It can be used to suppress IL-12 and IL-23 cytokine production in models of Crohn's disease, rheumatoid arthritis, and psoriasis, for which it has been clinically evaluated [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apilimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.